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Cat. No.: B1176210 Get Quote

Note to the Reader: This technical guide was developed in response to a query regarding the

"FsoE" adhesin. Extensive research did not yield specific information on an adhesin with this

designation. Therefore, this document focuses on the well-characterized and clinically

significant Fap2 adhesin from Fusobacterium nucleatum. Fap2 serves as an exemplary model

for understanding the structure, function, and therapeutic potential of fusobacterial adhesins,

and is of high interest to researchers in oncology and infectious diseases.

Executive Summary
Fusobacterium nucleatum, a Gram-negative anaerobic bacterium, is increasingly implicated in

the pathogenesis of various human diseases, most notably colorectal cancer (CRC). Its ability

to adhere to host tissues is a critical virulence factor, mediated by a suite of adhesins. Among

these, the Fibroblast activation protein 2 (Fap2) is a key player, facilitating the bacterium's

attachment to both tumor cells and host immune cells. This guide provides a comprehensive

overview of the structure and function of the Fap2 adhesin, intended for researchers, scientists,

and drug development professionals. We delve into its molecular architecture, binding

mechanisms, role in signaling pathways, and the experimental methodologies employed in its

study.

Structure of the Fap2 Adhesin
The Fap2 protein is a large, ~400 kDa, type Va autotransporter adhesin located on the outer

membrane of Fusobacterium nucleatum.[1] Its extracellular domain (ECD) is remarkably long,

forming a rod-shaped structure approximately 50 nanometers in length.[2][3] This elongated
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structure is thought to act as a molecular spacer, allowing the functional domains at its tip to

interact with host cell receptors while keeping the bacterial cell body at a distance.[1]

Cryo-electron microscopy (cryo-EM) studies have revealed that the Fap2 ECD is predominantly

composed of a β-helix.[1][3] At the membrane-distal tip of this elongated structure, there is a

"matchstick-like" head that houses the binding sites for its host receptors.[1] The overall

architecture suggests a mechanism for presenting its binding domains far from the bacterial

surface to effectively engage with host cell targets.

Function and Binding Mechanism of Fap2
Fap2 is a bifunctional adhesin, meaning it can bind to two different types of host receptors,

mediating distinct biological outcomes.[1] This dual-binding capacity is central to the role of F.

nucleatum in the tumor microenvironment.

Interaction with Gal-GalNAc on Cancer Cells
Fap2 functions as a lectin, binding to the disaccharide D-galactose-β(1–3)-N-acetyl-D-

galactosamine (Gal-GalNAc).[4][5] This carbohydrate moiety is overexpressed on the surface

of various cancer cells, including colorectal, pancreatic, and esophageal adenocarcinomas, but

is less abundant on healthy cells.[4][6][7] The specific recognition of Gal-GalNAc by Fap2 is a

primary mechanism by which F. nucleatum preferentially colonizes tumor tissues.[4][5]

Molecular docking and simulation studies suggest a binding pit for Gal-GalNAc is located on

the tip of the Fap2 adhesin.[1][2] This interaction is crucial for the enrichment of F. nucleatum in

the tumor microenvironment.[4]

Interaction with TIGIT on Immune Cells
In addition to its role in cancer cell adhesion, Fap2 also interacts with the T-cell

immunoreceptor with Ig and ITIM domains (TIGIT).[8][9] TIGIT is an inhibitory receptor

expressed on the surface of various immune cells, including Natural Killer (NK) cells and T

cells.[8] The binding of Fap2 to TIGIT triggers an inhibitory signal within the immune cell,

suppressing its cytotoxic activity.[8][9] This interaction represents a mechanism of immune

evasion, whereby F. nucleatum protects tumor cells from being destroyed by the host's immune

system.[8] The Fap2-TIGIT binding site is located on the membrane-distal tip of the Fap2

extracellular region.[1][3][10]
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Quantitative Data on Fap2 Binding
The binding affinities of Fap2 for its receptors have been characterized, providing a quantitative

basis for its biological functions.

Ligand
Binding Affinity
(Kd)

Method Reference

Human TIGIT submicromolar

Recombinant Fap2

expressed on E. coli

surface

[1][2][3][10]

Gal-GalNAc

Low affinity

(multivalent

interactions likely)

Hemagglutination

assays and cell

binding

[1][4]

Experimental Protocols
The study of the Fap2 adhesin involves a range of molecular and cellular biology techniques.

Below are outlines of key experimental protocols.

Recombinant Expression and Purification of Fap2
Extracellular Domain

Gene Cloning: The gene sequence encoding the extracellular domain of Fap2 is cloned into

an expression vector suitable for a host system like E. coli. Often, a system that facilitates

the expression and translocation of large outer membrane proteins, such as the AIDA

autotransporter system, is used.[1][2]

Protein Expression: The expression of the recombinant Fap2 ECD is induced in the host

bacteria.

Purification: The Fap2 ECD is purified from the bacterial outer membrane fraction using

affinity chromatography, often employing a tag (e.g., His-tag) engineered into the

recombinant protein.[2]
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Quality Control: The purity and integrity of the purified protein are assessed by SDS-PAGE

and Western blotting.[2]

Cryo-Electron Microscopy (Cryo-EM) for Structural
Analysis

Sample Preparation: The purified Fap2 ECD, alone or in complex with its ligand (e.g., TIGIT),

is vitrified on EM grids.

Data Collection: Micrographs are collected using a transmission electron microscope

equipped with a direct electron detector.

Image Processing: Single particle analysis is performed to reconstruct the 3D structure of the

Fap2 protein or its complex.[1][2][3]

Bacterial Adhesion Assay
Cell Culture: Host cells (e.g., colorectal cancer cell lines like HT-29) are cultured in multi-well

plates to form a monolayer.[11][12]

Bacterial Culture:F. nucleatum strains (wild-type and Fap2-deficient mutants) are grown

under anaerobic conditions.

Co-incubation: The cultured host cells are incubated with the bacterial suspensions for a

defined period.

Washing: Non-adherent bacteria are removed by washing the wells with a suitable buffer

(e.g., PBS).

Quantification: The number of adherent bacteria is quantified by lysing the host cells and

plating the lysate on appropriate agar to determine the colony-forming units (CFUs).

Alternatively, adherent bacteria can be visualized and quantified by microscopy after

staining.[11][12]

Signaling Pathways and Experimental Workflows
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The interaction of Fap2 with its host receptors initiates downstream signaling cascades that

have significant pathological consequences.

Fap2-TIGIT Signaling Pathway in Immune Evasion
The binding of Fap2 to TIGIT on NK cells and T cells leads to the phosphorylation of the ITIM

and ITT-like motifs in the cytoplasmic tail of TIGIT.[8] This initiates a signaling cascade that

results in the inhibition of the cytotoxic functions of these immune cells, thereby protecting

tumor cells from immune-mediated killing.[8]

Caption: Fap2-TIGIT signaling pathway leading to immune suppression.

Fap2-Gal-GalNAc Signaling in Cancer Progression
The binding of Fap2 to Gal-GalNAc on colorectal cancer cells is a key step in tumor

colonization. While the direct downstream signaling from this interaction is an area of active

research, it is known to contribute to a pro-tumorigenic microenvironment. This includes the

activation of inflammatory pathways and the promotion of cell proliferation.[13]

Caption: Fap2-Gal-GalNAc interaction promoting a pro-tumorigenic environment.

Experimental Workflow for Fap2 Research
A typical workflow for investigating the Fap2 adhesin involves a combination of structural,

biochemical, and cellular assays.

Caption: A typical experimental workflow for studying the Fap2 adhesin.

Conclusion and Future Directions
The Fap2 adhesin of Fusobacterium nucleatum is a multifaceted virulence factor with

significant implications for human health, particularly in the context of colorectal cancer. Its

unique structure and dual-receptor binding capability make it a prime target for therapeutic

intervention. Future research should focus on elucidating the precise downstream signaling

events following Fap2-Gal-GalNAc binding and on developing inhibitors that can block Fap2's

interaction with either of its host receptors. Such strategies hold promise for novel anti-cancer

and anti-infective therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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